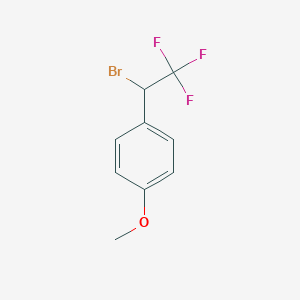

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene

Descripción general

Descripción

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene, also known as 1-bromo-4-methoxy-2,2,2-trifluoroethyl benzene, is an organic compound with a molecular formula of C7H6BrF3O. It is a colorless liquid at room temperature and is soluble in polar organic solvents. 1-bromo-4-methoxy-2,2,2-trifluoroethyl benzene is an important intermediate in the synthesis of various organic compounds, and has a wide range of applications in the fields of organic synthesis and materials science.

Aplicaciones Científicas De Investigación

Chiral Precursor Compounds for Liquid Crystals

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene serves as a precursor compound in the synthesis of chiral liquid crystals. This is demonstrated through the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene, leading to the formation of β-C-aryl glycosides. These glycosides are essential for creating chiral liquid crystals with varied mesogenic properties influenced by the substituent on the phenyl ring (Bertini et al., 2003).

Synthesis of Bioisosteric Colchicine Analogues

The compound is involved in the synthesis of bioisosteric colchicine analogues. This process involves the conversion of 1-benzyloxy-4-bromo-2-methoxybenzene into hydroxy-4-methoxytricyclo compounds, which are precursors to colchicine analogues (Shishov et al., 2014).

Catalysis in Organic Synthesis

In organic synthesis, this compound is used in catalytic processes, like the controlled-potential reduction of related bromo compounds catalyzed by nickel complexes. This results in the efficient synthesis of various organic compounds, including tetrahydrofuran derivatives (Esteves et al., 2007).

Sterically Protected Compounds in Chemistry

The compound aids in the preparation of sterically protected compounds, such as diphosphene and fluorenylidenephosphine. This is achieved through the creation of bulky bromobenzenes, where the methoxy group plays a crucial role in the electronic properties of the system (Toyota et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCARIDHXMGEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)